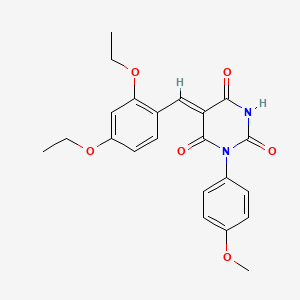![molecular formula C17H16FN3O3S B5985580 N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}-4-fluorobenzamide](/img/structure/B5985580.png)
N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}-4-fluorobenzamide is a chemical compound with a molecular formula of C16H13FN2O3S2. It is commonly referred to as DBIBP and is used in scientific research for its unique properties and mechanisms of action. DBIBP is a benzisothiazol derivative that has shown promising results in various experiments, making it a popular choice for researchers.
Mechanism of Action
DBIBP acts as an inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, DBIBP can modulate these processes and induce cell death in cancer cells. Additionally, DBIBP has been found to activate the Nrf2/ARE pathway, which is involved in cellular defense mechanisms against oxidative stress and inflammation.
Biochemical and Physiological Effects:
DBIBP has been found to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of cellular defense mechanisms. In cancer cells, DBIBP has been shown to inhibit the growth of cancer cells and induce cell death. In neuroprotection, DBIBP has been found to protect against oxidative stress and inflammation, which are key factors in neurodegenerative diseases. In cardiovascular disease research, DBIBP has been shown to have anti-inflammatory and anti-atherosclerotic effects, which can help prevent heart disease.
Advantages and Limitations for Lab Experiments
DBIBP has several advantages for lab experiments, including its ability to selectively inhibit CK2 and activate the Nrf2/ARE pathway. Additionally, DBIBP has shown promising results in various scientific research areas, making it a popular choice for researchers. However, DBIBP also has limitations, including its low solubility in water and potential toxicity at high doses.
Future Directions
There are several future directions for DBIBP research, including further studies on its mechanisms of action and potential therapeutic applications. Additionally, research on the development of more soluble and less toxic derivatives of DBIBP could enhance its potential as a therapeutic agent. Furthermore, the combination of DBIBP with other drugs or therapies could enhance its efficacy in various scientific research areas.
Synthesis Methods
The synthesis of DBIBP involves the reaction of 4-fluoroaniline with ethyl 2-amino-3-(1,1-dioxido-1,2-benzisothiazol-3-yl)propanoate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid and further purified to obtain the final product.
Scientific Research Applications
DBIBP has shown potential in various scientific research areas, including cancer treatment, neuroprotection, and cardiovascular disease. In cancer research, DBIBP has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroprotection, DBIBP has shown protective effects against oxidative stress and inflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease research, DBIBP has been shown to have anti-inflammatory and anti-atherosclerotic effects, making it a potential treatment for heart disease.
properties
IUPAC Name |
N-[3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S/c18-13-8-6-12(7-9-13)17(22)20-11-3-10-19-16-14-4-1-2-5-15(14)25(23,24)21-16/h1-2,4-9H,3,10-11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOYVDWRHWILNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCCNC(=O)C3=CC=C(C=C3)F)NS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(3,4-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B5985497.png)
![5,6-dimethyl-2-[(4-methyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone](/img/structure/B5985498.png)
![dimethyl 5-[(diphenylacetyl)amino]isophthalate](/img/structure/B5985514.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]benzohydrazide](/img/structure/B5985533.png)
![1-benzyl-4-{3-[1-(phenoxyacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5985537.png)
![N-benzyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B5985539.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5985547.png)
![1-[(5-bromo-2-methylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B5985551.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5985562.png)


![1,2-dihydro-5-acenaphthylenyl[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5985583.png)

amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5985593.png)